molecular formula C19H13Cl3F3N3O3S B11080854 Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B11080854
M. Wt: 526.7 g/mol
InChI Key: PPWIGKGDDWSYKO-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a trifluoropropanoate group, which can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Coupling with Dichlorobenzoyl Chloride: The chlorinated and methylated benzothiazole is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the intermediate amide.

    Introduction of the Trifluoropropanoate Group: Finally, the intermediate is reacted with methyl 3,3,3-trifluoropropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide or ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its benzothiazole moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The benzothiazole ring is known for its antimicrobial properties, making this compound a potential candidate for new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: The compound can be used in the development of diagnostic agents due to its stability and reactivity.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the trifluoropropanoate group can enhance binding affinity to enzymes or receptors, modulating their activity. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected can range from DNA synthesis to protein degradation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(5-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate: Similar structure but lacks the methyl group on the benzothiazole ring.

    Ethyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of both the benzothiazole ring and the trifluoropropanoate group in Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate makes it unique. This combination enhances its stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H13Cl3F3N3O3S

Molecular Weight

526.7 g/mol

IUPAC Name

methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H13Cl3F3N3O3S/c1-8-11(21)5-6-13-14(8)26-17(32-13)28-18(16(30)31-2,19(23,24)25)27-15(29)10-4-3-9(20)7-12(10)22/h3-7H,1-2H3,(H,26,28)(H,27,29)

InChI Key

PPWIGKGDDWSYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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